molecular formula C12H21NO4 B153858 Boc-DL-Proline ethyl ester CAS No. 125347-83-3

Boc-DL-Proline ethyl ester

Cat. No. B153858
CAS RN: 125347-83-3
M. Wt: 243.3 g/mol
InChI Key: IBCLKOLOJLBQDZ-UHFFFAOYSA-N
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Description

Boc-DL-Proline ethyl ester is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Boc-DL-Proline ethyl ester involves several steps. In one method, L-leucine methyl ester hydrochloride is reacted with a 3.0 M solution of phenylmagnesium bromide in diethyl ether . The reaction mixture is stirred and then quenched with 10 wt% aqueous NH4Cl . The resulting mixture is then extracted with diethyl ether, and the organic layer is dried over anhydrous MgSO4 . The filtrate is concentrated by rotary evaporation and further dried under vacuum to obtain the title compound .


Chemical Reactions Analysis

The Boc group in Boc-DL-Proline ethyl ester can be deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

Peptide Synthesis

Boc-DL-Proline ethyl ester is often used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Boc-DL-Proline ethyl ester can be used to study protein structure, function, and interactions .

Fluorinated Peptide Models

Boc-DL-Proline ethyl ester can be used in the development of fluorinated peptide models . Fluorinated moieties are valuable in chemistry due to the sensitive NMR detectability of the 19 F nucleus. Fluorination of molecular scaffolds can selectively influence a molecule’s polarity, conformational preferences, and chemical reactivity .

Hydrolysis Studies

This compound can be used to study hydrolysis in biologically relevant buffers . The hydrolytic stability can be tailored over a broad pH range by varying the number of fluorine atoms in the ester moiety or by introducing adjacent charges in the peptide sequence .

Conformational Impact Studies

Boc-DL-Proline ethyl ester can be used to study the conformational impact of the 2,2-difluoromethyl ester on several neutral and charged oligopeptides .

Kinetic Resolution and Asymmetric Synthesis

Boc-DL-Proline ethyl ester can be used in biocatalytic kinetic resolution and asymmetric synthesis for the production of d-proline . The kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline was developed using hydrolytic enzymes .

Mechanism of Action

Safety and Hazards

Boc-DL-Proline ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCLKOLOJLBQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479968
Record name Boc-DL-Proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-Proline ethyl ester

CAS RN

125347-83-3
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125347-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-DL-Proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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